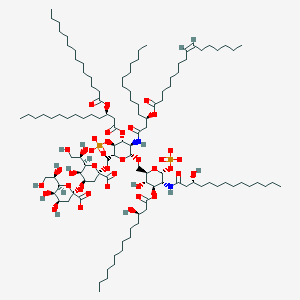
(KDO)2-lipid A, cold adapted
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(KDO)2-(palmitoleoyl-myristoyl)-lipid A(6-) is a lipid A oxoanion obtained via deprotonation of the carboxy and phosphate OH groups of (KDO)2-(palmitoleoyl-myristoyl)-lipid A; major species at pH 7.3. It is a conjugate base of a (KDO)2-(palmitoleoyl-myristoyl)-lipid A.
Aplicaciones Científicas De Investigación
Activation of Macrophages via TLR-4
(Raetz et al., 2006) report the preparation of (KDO)2-lipid A, a Re lipopolysaccharide sub-structure with endotoxin activity equivalent to LPS. It activates macrophages via Toll-like receptor 4 (TLR-4), making it relevant for studying immune responses.
Lipopolysaccharide Biosynthesis
Research by (Brożek et al., 1989) and (Rick et al., 1977) focuses on the biosynthesis of lipopolysaccharide in Escherichia coli, highlighting the role of (KDO)2-lipid A in this process.
Cold Adaptation Mechanisms
In the study of cold stress responses in plants, (Arisz et al., 2013) investigate the rapid phosphatidic acid accumulation in Arabidopsis under cold, non-freezing temperatures. Although not directly about (KDO)2-lipid A, it's relevant to understanding cellular responses in cold-adapted organisms.
Immunopharmacology
(Wang et al., 2014) discuss the structural diversity of Kdo2-lipid A and its impact on immunopharmacology. This highlights its potential in developing novel antibiotics and vaccine adjuvants.
Structural Studies
Investigations by (Dröge et al., 1970) and (Gattis et al., 2013) provide structural insights into the Kdo region of lipopolysaccharides, important for understanding the molecular biology of Gram-negative bacteria.
Biochemical Characterization
Studies by (Six et al., 2008) and (Casillo et al., 2015) on lipid A biosynthesis and structural modification in bacteria offer crucial biochemical data for understanding the function and application of (KDO)2-lipid A.
Enzymatic Mechanisms
Research by (Price et al., 1995) and (Zhao & Raetz, 2010) reveal the roles of enzymes in lipid A biosynthesis and Kdo hydrolase activity, essential for understanding bacterial cell wall structure and function.
Cell Wall Glycolipid Activities
The study by (Rietschel et al., 1971) explores the biological activities of chemically modified endotoxins, including those involving the KDO region, providing insights into the role of these structures in bacterial pathogenicity.
Lipid A Assembly and Function
(Osborn et al., 1980) and (Belunis et al., 1995) discuss the assembly and integration of lipid A in bacterial membranes, crucial for understanding bacterial survival mechanisms.
Propiedades
Nombre del producto |
(KDO)2-lipid A, cold adapted |
|---|---|
Fórmula molecular |
C114H202N2O39P2-6 |
Peso molecular |
2286.8 g/mol |
Nombre IUPAC |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-[(Z)-hexadec-9-enoyl]oxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-3-phosphonatooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C114H208N2O39P2/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-71-95(126)145-85(69-63-57-51-45-35-29-23-17-11-5)75-94(125)116-100-108(150-98(129)76-86(70-64-58-52-46-36-30-24-18-12-6)146-96(127)72-66-60-53-47-41-38-32-26-20-14-8-2)106(154-156(137,138)139)92(82-144-113(111(133)134)78-90(102(131)105(152-113)89(123)80-118)151-114(112(135)136)77-87(121)101(130)104(153-114)88(122)79-117)148-109(100)143-81-91-103(132)107(149-97(128)74-84(120)68-62-56-50-44-34-28-22-16-10-4)99(110(147-91)155-157(140,141)142)115-93(124)73-83(119)67-61-55-49-43-33-27-21-15-9-3/h37,39,83-92,99-110,117-123,130-132H,7-36,38,40-82H2,1-6H3,(H,115,124)(H,116,125)(H,133,134)(H,135,136)(H2,137,138,139)(H2,140,141,142)/p-6/b39-37-/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,113-,114-/m1/s1 |
Clave InChI |
YMYMIWUIGJUAIZ-LSPGFKFTSA-H |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OCC4C(C(C(C(O4)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B1264301.png)

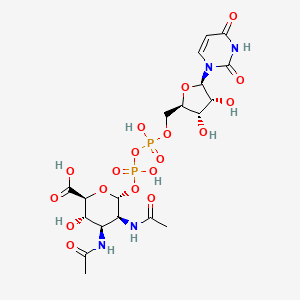

![2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B1264308.png)
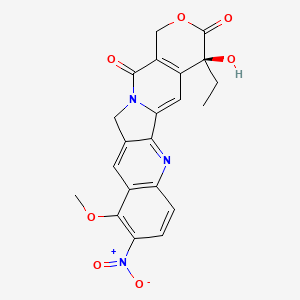
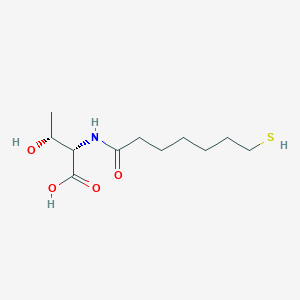

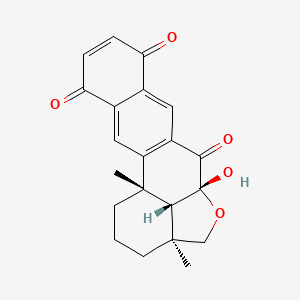
![Oxacalix[4]arene](/img/structure/B1264315.png)

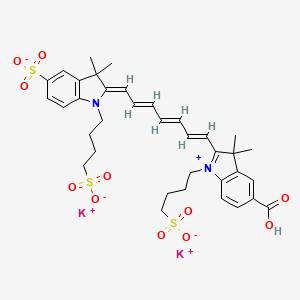
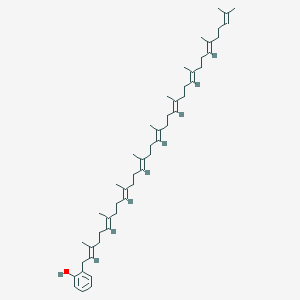
![(2s)-2-(4-Propoxy-3-{[({4-[(3s,5s,7s)-Tricyclo[3.3.1.1~3,7~]dec-1-Yl]phenyl}carbonyl)amino]methyl}benzyl)butanoic Acid](/img/structure/B1264321.png)